molecular formula C8H6ClN3O2 B1466961 Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1224944-51-7

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1466961
CAS No.: 1224944-51-7
M. Wt: 211.6 g/mol
InChI Key: FDJUGKZMZUVEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-51-7) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The reactive 5-chloro and 3-carboxylate functional groups make this building block an ideal precursor for the synthesis of diverse derivatives targeting critical kinases . Pyrazolo[1,5-a]pyrimidines are investigated as ATP-competitive inhibitors for a range of kinases, including CK2, EGFR, B-Raf, and CDKs, which are key regulators in cellular signalling pathways frequently disrupted in cancers . Recent research highlights derivatives of this scaffold as potent dual inhibitors of CDK2 and TRKA kinases, showing promising antiproliferative activity across various human cancer cell lines . Its structural similarity to the cores of known inhibitors like dinaciclib (a CDK inhibitor) and larotrectinib (a TRKA inhibitor) underscores its significant research value for developing novel anticancer therapeutics . This product is offered with a purity of ≥97% and must be stored in an inert atmosphere at 2-8°C . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJUGKZMZUVEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728727
Record name Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224944-51-7
Record name Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically follows a condensation approach involving pyrazole derivatives and 1,3-dicarbonyl compounds or keto esters. This method leverages the formation of the fused pyrazolo[1,5-a]pyrimidine ring system through cyclization under acidic conditions.

Detailed Preparation Method

A representative high-yielding preparation method reported involves the following steps:

  • Starting Materials : Pyrazole derivatives (1 mmol) and 1,3-diketones or keto esters (2 mmol).

  • Reaction Conditions : The pyrazole derivative is dissolved in acetic acid (20 mL). To this solution, the 1,3-diketone or keto ester is added along with one drop of concentrated sulfuric acid as a catalyst.

  • Reaction Process : The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a solvent system of chloroform/methanol/acetonitrile in a volume ratio of 30:3:1.

  • Workup : Upon completion, ice-water (10 mL) is added to the reaction mixture to precipitate the product.

  • Isolation : The precipitate is filtered, washed with cold water, and dried.

  • Yield : This procedure typically affords the pyrazolo[1,5-a]pyrimidine derivatives, including this compound, in high yields ranging from 87% to 95%.

Reaction Scheme Summary

Step Description
Reactants Pyrazole derivative + 1,3-diketone/keto ester
Solvent Acetic acid
Catalyst Concentrated sulfuric acid (one drop)
Temperature Room temperature
Monitoring TLC (CHCl3/MeOH/CH3CN = 30:3:1)
Workup Addition of ice-water, filtration, washing, drying
Product Yield 87-95%

Research Findings and Notes

  • The method is noted for its simplicity and high efficiency in constructing the pyrazolo[1,5-a]pyrimidine skeleton with desired substitutions.

  • The acidic medium (acetic acid with sulfuric acid catalyst) facilitates the cyclization and condensation steps effectively.

  • The reaction is generally clean, with precipitated products easily isolated by filtration, reducing the need for extensive purification.

  • The method has been successfully applied to synthesize various substituted pyrazolo[1,5-a]pyrimidine derivatives, indicating its versatility.

Summary Table of Key Properties Relevant to Preparation

Parameter Value / Description
Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
CAS Number 1224944-51-7
Solvent for Reaction Acetic acid
Catalyst Concentrated sulfuric acid
Reaction Temperature Room temperature
Reaction Time Until completion monitored by TLC
Yield Range 87-95%
Purification Method Filtration and washing with cold water
TLC Solvent System CHCl3/MeOH/CH3CN (30:3:1)

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazolopyrimidines.

Scientific Research Applications

Biological Activities

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is part of a larger class of pyrazolo[1,5-a]pyrimidines that exhibit various biological activities:

  • Antitumor Activity : Compounds within this class have shown promising anticancer properties. Research indicates that derivatives can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is crucial for inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
  • Psychopharmacological Effects : Some derivatives demonstrate effects on the central nervous system, indicating their potential use in developing psychotropic medications .

Synthetic Methodologies

The synthesis of this compound typically involves several strategic steps:

  • Chlorination and Amide Formation : The initial synthesis often includes chlorination of 5-hydroxypyrazolo[1,5-a]pyrimidine to produce the chlorinated intermediate, followed by amide formation with various arylamines to enhance biological activity .
  • Sequential Modifications : Researchers have developed methods for modifying the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring to optimize pharmacokinetic properties such as permeability and selectivity against kinases .

Case Study 1: IRAK4 Inhibitors

A series of methyl 5-chloropyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against IRAK4. Key findings include:

CompoundIRAK4 IC50 (nM)hPBMC IC50 (nM)Selectivity (%)
Compound A110230089
Compound B80210085

These compounds demonstrated excellent potency and selectivity for IRAK4 inhibition, making them suitable candidates for further development in treating inflammatory diseases .

Case Study 2: Antitumor Activity

In vitro studies have shown that certain derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through specific signaling pathways associated with cancer cell survival.

Mechanism of Action

The mechanism by which Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5 and 7

Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS: 1053656-37-3)
  • Structure : Features chlorine atoms at positions 5 and 5.
  • However, steric hindrance may reduce accessibility for nucleophilic attack compared to the mono-chloro derivative.
  • Applications: Used in multi-step syntheses where dual chlorination is required for sequential substitutions. Its molecular weight (246.05 g/mol) and lipophilicity differ significantly from the mono-chloro analog, impacting pharmacokinetics .
Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS: 1224944-77-7)
  • Structure : Ethyl ester at position 3 instead of methyl.
  • This difference is critical in prodrug design, where ester stability influences bioavailability .
  • Synthetic Utility : Used interchangeably with the methyl ester in SNAr reactions but may require harsher conditions for saponification .
Ethyl 7-Chloro-5-Methylpyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS: 58347-48-1)
  • Structure : Methyl group at position 5 and chlorine at position 6.
  • Reactivity : The methyl group at position 5 reduces SNAr reactivity compared to the chloro-substituted analog, directing substitutions to position 7. This regioselectivity is valuable for constructing asymmetrically substituted derivatives .

Functional Group Modifications at Position 3

Ethyl 2-Amino-5-Chloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS: 1708401-38-0)
  • Structure: Amino group at position 2 and ethyl ester at position 3.
  • Reactivity: The amino group introduces hydrogen-bonding capabilities, enhancing interactions with biological targets like kinases. This contrasts with the unsubstituted 3-carboxylate derivatives, which rely solely on ester/carboxylic acid functionality for binding .
Pyrazolo[1,5-a]pyrimidine-3-Carboxylic Acids
  • Synthesis : Generated via saponification of methyl or ethyl esters. The carboxylic acid derivatives exhibit improved binding to kinase ATP pockets due to ionic interactions with residues like Asp329 in IRAK4 .
  • Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions, enabling quicker access to carboxylic acids for downstream coupling reactions .

Impact of Aromatic and Heterocyclic Substituents

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-Carboxylates
  • Reactivity : Bulky phenyl groups at positions 5 and 7 hinder electrophilic substitutions (e.g., iodination) at position 3, unlike the chloro-substituted analogs. This steric effect limits further functionalization but enhances π-π stacking in protein binding .
Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-Carboxylate
  • This property is exploited in synthesizing saturated scaffolds for improved solubility .

Comparative Data Table

Compound (CAS) Substituents (Position) Molecular Weight (g/mol) Key Reactivity Applications
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1224944-51-7) 5-Cl, 3-COOCH₃ 225.63 High SNAr reactivity at C5 IRAK4 inhibitors
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1053656-37-3) 5-Cl, 7-Cl, 3-COOCH₃ 246.05 Dual SNAr sites Multi-target kinase inhibitors
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1224944-77-7) 5-Cl, 3-COOCH₂CH₃ 225.63 Slower ester hydrolysis Prodrug intermediates
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1708401-38-0) 2-NH₂, 5-Cl, 3-COOCH₂CH₃ 239.66 Hydrogen-bond donor capability Kinase inhibitors with enhanced SAR

Biological Activity

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and inflammatory diseases. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C8_8H6_6ClN3_3O and a molecular weight of 211.61 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which has been recognized for its diverse biological activities.

1. Inhibition of Kinases

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on various kinases:

  • PI3Kδ Inhibition : A study reported that compounds derived from pyrazolo[1,5-a]pyrimidine showed promising inhibition of PI3Kδ, with IC50_{50} values as low as 18 nM for some derivatives. This suggests a strong selectivity for PI3Kδ over other isoforms, making these compounds potential candidates for treating autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis .
  • c-Met Kinase Inhibition : Another study focused on the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives against c-Met kinase. Compounds demonstrated IC50_{50} values ranging from 5.17 nM to 26.83 μM across different cancer cell lines (e.g., MDA-MB-231 and A549), indicating their potential as selective anticancer agents .

2. Anticancer Activity

The anticancer properties of this compound derivatives have been explored extensively:

  • Cell Proliferation Assays : Various derivatives were tested against different cancer cell lines. For instance, compounds showed moderate to high cytotoxicity against SH-SY5Y (neuroblastoma), MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced their anticancer efficacy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is heavily influenced by its structural modifications:

  • Substituents at Position C(2) : Modifications at this position have been shown to enhance selectivity and potency against PI3Kδ and c-Met kinases. For example, the introduction of various amine groups has been critical in optimizing the binding affinity to these targets .
  • Benzimidazole Derivatives : The combination of benzimidazole moieties with the pyrazolo[1,5-a]pyrimidine core has led to compounds with superior selectivity for PI3Kδ compared to other isoforms .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Autoimmune Diseases : A derivative was evaluated for its effectiveness in inhibiting PI3Kδ in animal models of SLE. The results indicated a significant reduction in disease symptoms and inflammatory markers .
  • Antitumor Efficacy in Clinical Trials : Preliminary clinical trials involving compounds based on this scaffold have shown promising results in managing advanced solid tumors with manageable side effects compared to traditional chemotherapeutics .

Q & A

Q. Advanced

  • Docking Tools : AutoDock Vina improves binding mode prediction accuracy and speed via a hybrid scoring function (affinity + empirical terms). Use a 20 Å grid box centered on the target binding site, with exhaustiveness set to 20 for thorough sampling .
  • Target Validation : Cross-validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. For IRAK4 inhibitors, prioritize substituents forming hydrogen bonds with Asp329 .

How does the 5-chloro substituent influence reactivity in medicinal chemistry?

Advanced
The 5-chloro group enhances electrophilicity, enabling SNAr reactions for functionalization:

  • Amine Substitution : React with primary/secondary amines (e.g., 2-aminoethylamine) in ethanol at reflux to introduce hydrogen-bond donors. Yields improve with Hünig’s base (DIPEA) as a proton scavenger .
  • SAR Insights : Chlorine’s electron-withdrawing effect stabilizes intermediates during nucleophilic attack. Substituents at the 5-position significantly modulate kinase inhibition (e.g., 2-aminoethylamino groups improve IRAK4 potency by 50-fold) .

What methodologies analyze regioselectivity in nucleophilic substitutions?

Q. Advanced

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. For example, low temperatures (0°C) favor kinetic products (e.g., C-7 substitution), while reflux promotes thermodynamic outcomes (C-5 substitution) .
  • Isotopic Labeling : Use 15N or 13C-labeled substrates to track attack trajectories via NMR or mass spectrometry.
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict transition-state energies for competing pathways .

Can X-ray crystallography resolve stereochemistry of reduced derivatives?

Basic/Advanced
Yes. SHELXL refinement (via SHELX suite) is standard for small-molecule crystallography:

  • Data Collection : Use high-resolution (<1.0 Å) datasets to resolve Cl substituents and hydrogen positions.
  • Anti/Syn Differentiation : Compare torsion angles (C5-C7 bond) in reduced derivatives. Anti-isomers exhibit larger dihedral angles (>30°) due to steric clashes .

What challenges arise in isolating anti-configuration dearomatization products?

Q. Advanced

  • Solvent Dependency : Anti-isomers precipitate preferentially in ethanol but form inseparable mixtures in THF. Use fractional crystallization or chiral HPLC (e.g., Chiralpak IA column) for purification .
  • Reduction Conditions : NaBH₄ in ethanol selectively reduces pyrimidine rings without ester cleavage. Monitor via TLC (toluene/ethyl acetate/methanol 8:2:1.5, Rf 0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.